tert-Butyl(2,4-dichlorophenyl)difluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2,4-dichlorophenyl)difluorosilane is a chemical compound with the molecular formula C10H12Cl2F2Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,4-dichlorophenyl)difluorosilane typically involves the reaction of 2,4-dichlorophenylsilane with tert-butyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination. The final product is typically purified through distillation or recrystallization to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2,4-dichlorophenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield tert-butyl(2,4-dichlorophenyl)silanols, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(2,4-dichlorophenyl)difluorosilane is used as a reagent in various organic synthesis reactions. Its ability to participate in substitution and coupling reactions makes it valuable for constructing complex molecular architectures.
Biology
The compound’s unique chemical properties are explored in biological research, particularly in the development of new biomolecules and drug candidates. Its reactivity can be harnessed to modify biological molecules, potentially leading to new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to form stable bonds with biological molecules makes it a promising candidate for creating new pharmaceuticals with improved efficacy and stability.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(2,4-dichlorophenyl)difluorosilane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. This reactivity is exploited in various applications, from organic synthesis to drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-di-tert-butylphenol: This compound is similar in structure but lacks the silicon and fluorine atoms present in tert-Butyl(2,4-dichlorophenyl)difluorosilane.
tert-Butyl(2,4-dichlorophenyl)benzamide: Another related compound, differing in the functional groups attached to the phenyl ring.
Uniqueness
This compound is unique due to the presence of both silicon and fluorine atoms, which impart distinct chemical properties. These elements contribute to the compound’s reactivity and stability, making it valuable for a wide range of applications.
Eigenschaften
CAS-Nummer |
847982-49-4 |
---|---|
Molekularformel |
C10H12Cl2F2Si |
Molekulargewicht |
269.19 g/mol |
IUPAC-Name |
tert-butyl-(2,4-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |
InChI-Schlüssel |
SGGQABIBVDOUTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=C(C=C(C=C1)Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.